2,3-Dehydro Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. [] While Simvastatin is widely known for its lipid-lowering properties, its derivative, 2,3-Dehydro Simvastatin Acid Sodium Salt, has shown potential for other scientific applications, particularly in studying protein interactions. []
2,3-Dehydro Simvastatin Acid Sodium Salt is a chemical compound with the molecular formula . It is primarily recognized as an impurity that arises during the synthesis of Simvastatin, a widely used lipid-lowering agent. This compound serves multiple roles in scientific research, including its use as a reference standard and impurity marker in the synthesis and analysis of Simvastatin. Additionally, it is studied for its potential biological activities and interactions with biological molecules, as well as its effects on lipid metabolism in medical research.
2,3-Dehydro Simvastatin Acid Sodium Salt is classified under statins, which are a class of drugs used to lower cholesterol levels in the blood. Statins function by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This compound is sourced as a byproduct during the large-scale production of Simvastatin, often synthesized through various chemical pathways involving natural precursors such as lovastatin .
The synthesis of 2,3-Dehydro Simvastatin Acid Sodium Salt can be achieved through several methods:
The molecular structure of 2,3-Dehydro Simvastatin Acid Sodium Salt features a complex arrangement typical of statin compounds:
2,3-Dehydro Simvastatin Acid Sodium Salt can undergo various chemical reactions:
The primary mechanism of action for 2,3-Dehydro Simvastatin Acid Sodium Salt involves:
This mechanism highlights its role not only as an impurity marker but also as a potential therapeutic agent under investigation for various lipid-related disorders.
Relevant analyses indicate that at physiological pH levels, significant conversion occurs between different forms of statins, impacting their pharmacological efficacy.
2,3-Dehydro Simvastatin Acid Sodium Salt has several applications:
2,3-Dehydro Simvastatin Acid Sodium Salt is systematically identified as (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]-5-hydroxy-2-heptenoic acid sodium salt [2] [3] [5]. This nomenclature precisely defines:
Its molecular formula is C₂₅H₃₇NaO₅, with a molecular weight of 440.55 g/mol [2] [5] [6]. The structure integrates a hexahydronaphthalene core esterified with 2,2-dimethylbutanoic acid and a C7 side chain featuring a 5-hydroxy group and a 2,3-unsaturated carboxylic acid moiety.
Table 1: Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | (2E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]-5-hydroxy-2-heptenoic acid sodium salt |
CAS Number | 393825-04-2 |
Molecular Formula | C₂₅H₃₇NaO₅ |
Molecular Weight | 440.55 g/mol |
SMILES | [Na+].CCC(C)(C)C(=O)O[C@H]1CC@@HC=C2C=CC@HC@H[C@@H]12 |
The compound exhibits seven chiral centers with fixed S, R configurations that dictate its biological recognition. Key stereochemical elements include:
Conformational stability is influenced by the sodium ion, which enhances crystallinity and restricts free rotation around C1–C2 and C5–C6 bonds. Nuclear Overhauser Effect (NOE) studies indicate van der Waals contacts between the 2,2-dimethylbutanoyl group and the hexahydronaphthalene ring, further limiting conformational mobility [8].
Table 2: Stereochemical Assignments
Chiral Center | Configuration | Structural Role |
---|---|---|
C1 | S | Anchors hexahydronaphthalene ring conformation |
C2 | S | Positions C3 methyl group equatorially |
C5 (side chain) | R | Orients 5-OH for H-bonding with HMG-CoA reductase |
C6 | R | Controls ring fusion geometry |
C8 | S | Directs ester linkage toward solvent-accessible region |
C8a | R | Stabilizes trans-decalin-like ring junction |
The defining structural feature of 2,3-dehydro simvastatin acid sodium salt is the Δ²,³ unsaturation in its heptenoic acid side chain. This contrasts with simvastatin’s saturated side chain and the lactone ring in simvastatin’s prodrug form [1] [2] [8]. Key implications include:
Table 3: Structural Comparison with Simvastatin Derivatives
Compound | Side Chain Structure | Lactone/Salt Form | Key Distinguishing Feature |
---|---|---|---|
2,3-Dehydro Simvastatin Acid Sodium Salt | C1–C2=C3–C(=O)O⁻Na⁺ | Sodium salt | 2,3-unsaturation; open acid form |
Simvastatin (prodrug) | C1–C2–C3–C(=O)O– (lactone) | Lactone | Closed lactone; saturated C2–C3 bond |
Simvastatin Acid (active form) | C1–C2–C3–C(=O)O⁻ | Acid | Saturated C2–C3 bond; open acid form |
3-Hydroxy Simvastatin Acid | C1–C2–C3(–OH)–C(=O)O⁻ | Acid | 3-OH group instead of 2,3-unsaturation |
The sodium carboxylate form critically differentiates this compound from lactone-based statins:
The sodium salt formation avoids the kinetic trapping observed in lactone prodrugs, which require enzymatic hydrolysis for activation. However, the 2,3-unsaturation prevents optimal binding to HMG-CoA reductase’s catalytic site, explaining its classification as a process-related impurity rather than an active metabolite [3] [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4